1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride
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Overview
Description
1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride is a chemical compound with the molecular formula C13H16Cl2N4 and a molecular weight of 299.20 g/mol . This compound is known for its unique heterocyclic structure, which includes a quinoxaline ring substituted with a chlorine atom and a piperidine ring . It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-chloroquinoxaline with piperidine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:
Substitution: The chlorine atom in the quinoxaline ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .
Scientific Research Applications
1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride: This compound features a methyl group on the piperidine ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications .
Properties
CAS No. |
1185307-70-3 |
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Molecular Formula |
C13H16Cl2N4 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-3-4-9(15)8-18)17-11-6-2-1-5-10(11)16-12;/h1-2,5-6,9H,3-4,7-8,15H2;1H |
InChI Key |
OKRPMMFXZGELPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)N.Cl |
Origin of Product |
United States |
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